molecular formula C4H2F4O2 B14492339 2,2,3,4-Tetrafluorobut-3-enoic acid CAS No. 64100-35-2

2,2,3,4-Tetrafluorobut-3-enoic acid

Cat. No.: B14492339
CAS No.: 64100-35-2
M. Wt: 158.05 g/mol
InChI Key: BAMJUHCNDBQFII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,4-Tetrafluorobut-3-enoic acid can be achieved through various methods. One common approach involves the fluorination of butenoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of environmentally benign fluorinating agents and solvents is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2,3,4-Tetrafluorobut-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,3,4-Tetrafluorobut-3-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,4-Tetrafluorobut-3-enoic acid involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The double bond in the molecule also plays a crucial role in its reactivity, enabling it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetrafluorobutanoic acid: Lacks the double bond present in 2,2,3,4-Tetrafluorobut-3-enoic acid.

    2,2,3,4-Tetrafluorobut-2-enoic acid: Similar structure but with the double bond located at a different position.

    This compound ethyl ester: An ester derivative of the compound

Uniqueness

This compound is unique due to its specific arrangement of fluorine atoms and the presence of a double bond. This structural configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

64100-35-2

Molecular Formula

C4H2F4O2

Molecular Weight

158.05 g/mol

IUPAC Name

2,2,3,4-tetrafluorobut-3-enoic acid

InChI

InChI=1S/C4H2F4O2/c5-1-2(6)4(7,8)3(9)10/h1H,(H,9,10)

InChI Key

BAMJUHCNDBQFII-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(C(=O)O)(F)F)F)F

Origin of Product

United States

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